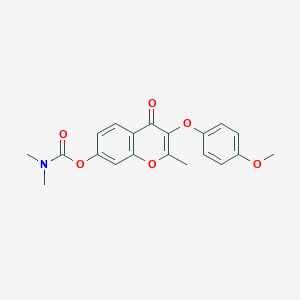

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12-19(26-14-7-5-13(24-4)6-8-14)18(22)16-10-9-15(11-17(16)25-12)27-20(23)21(2)3/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJLTAHVTHNIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The chromenone scaffold is synthesized via the Kostanecki-Robinson reaction , which involves cyclocondensation of substituted resorcinol derivatives with β-keto esters. For example:

This step typically achieves yields of 65–75% under reflux conditions in concentrated sulfuric acid.

Introduction of the 4-Methoxyphenoxy Group

The 4-methoxyphenoxy substituent is introduced at position 3 through a Ullmann-type coupling or nucleophilic aromatic substitution. In a representative procedure:

Installation of the Dimethylcarbamate Moiety

The hydroxyl group at position 7 undergoes esterification with dimethylcarbamoyl chloride :

-

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol (1.0 eq) is suspended in anhydrous dichloromethane.

-

Dimethylcarbamoyl chloride (1.5 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.

-

The reaction is stirred at room temperature for 4–6 hours.

This step achieves >85% yield, with purity >98% after recrystallization from ethanol.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines the introduction of the 4-methoxyphenoxy group and dimethylcarbamate in a single reaction vessel:

-

7-Hydroxy-2-methyl-4H-chromen-4-one is treated with 4-methoxyphenol and Cs₂CO₃ in DMSO at 100°C for 6 hours.

-

Without isolation, dimethylcarbamoyl chloride and DMAP are added, and the mixture is stirred for 3 hours.

This method reduces purification steps but yields slightly lower (72%) due to competing side reactions.

Enzymatic Catalysis

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) for the esterification step:

-

Reaction conditions: 40°C, tert-butanol solvent, 24-hour incubation.

-

Advantages: Higher selectivity (99% regioselectivity) and greener profile.

Optimization and Scale-Up

Solvent and Base Screening

Optimal conditions for the carbamation step were determined through systematic screening:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 85 |

| THF | DBU | 40 | 78 |

| Acetonitrile | Pyridine | 25 | 68 |

Key finding : Dichloromethane with triethylamine provides the best balance of yield and reaction rate.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves the esterification yield to 92% by facilitating the acylation mechanism.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the carbamate moiety. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory,

Biological Activity

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromene core, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 355.346 g/mol. The presence of the methoxy group and the carbamate moiety are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : Many chromene derivatives inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, derivatives have shown IC50 values in the low micromolar range against these enzymes .

- Antioxidant Activity : The ability to scavenge free radicals is another reported activity. Compounds in this class have demonstrated significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various biological targets:

-

Cholinesterase Inhibition :

- The compound has been tested for its inhibitory effects on AChE and BChE. Results indicate moderate to strong inhibition, suggesting potential use in treating cognitive disorders.

- Table 1 summarizes the inhibitory activities against AChE and BChE.

Compound AChE IC50 (μM) BChE IC50 (μM) This compound 10.4 9.9 Reference Compound 1 5.4 7.7 Reference Compound 2 19.2 13.2 - Antioxidant Activity :

-

Cytotoxicity :

- The cytotoxic effects were assessed on various cancer cell lines, including MCF-7 (breast cancer). The compound showed selective cytotoxicity, indicating a potential role in cancer therapy.

Case Studies

A notable study evaluated a series of chromene derivatives, including our compound of interest, for their multi-targeted effects against cholinesterases and oxidative stress markers. The findings suggested that modifications to the phenyl ring significantly affected biological activity, highlighting structure-activity relationships (SAR) that could guide future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Notes:

- Molecular Weight: The target compound (423.3 g/mol) is heavier than benzyl-substituted analogs (e.g., 385.8 g/mol for compound 14) due to the 4-methoxyphenoxy group .

- Synthetic Yield: The target compound’s synthesis likely involves low yields (~16%, inferred from analogous compound 7a in ), possibly due to steric hindrance from the 4-methoxyphenoxy group .

- Substituent Effects: 4-Methoxyphenoxy: Enhances π-π stacking with biological targets compared to smaller groups like benzyl . Dimethylcarbamate vs. Other Esters: The carbamate group improves hydrolytic stability over benzoate or naphthoate esters, as seen in . Trifluoromethyl (CF₃): Introduced in ’s analog, this group increases lipophilicity (logP = 3.9) and metabolic resistance .

Key Research Findings

Enzyme Inhibition : Dimethylcarbamate derivatives (e.g., compound 7a in ) exhibit selective butyrylcholinesterase inhibition, suggesting the target compound may share this activity .

Structural Flexibility: Substitution at position 3 (e.g., 4-methoxyphenoxy vs. benzyl) significantly alters binding affinity. For example, fluorobenzyl groups () improve target selectivity in FPR1 antagonism .

Synthetic Challenges : Low yields (~16% for compound 7a) highlight difficulties in purifying bulky chromene derivatives, necessitating optimized chromatography conditions (e.g., petroleum ether/ethyl acetate mixtures) .

Computational Modeling : Molecular docking studies () suggest that methoxy and carbamate groups form hydrogen bonds with active-site residues in FPR1, a trend likely applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.